molecular formula C11H18O4 B2700711 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol CAS No. 2166654-18-6

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol

Cat. No.: B2700711
CAS No.: 2166654-18-6
M. Wt: 214.261
InChI Key: JNANZJKASNDPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . Its structure features a unique dispiro ring system, a characteristic framework in synthetic chemistry that can impart rigidity and define specific spatial geometry in molecular design . Compounds with similar 1,2,4-trioxolane motifs, which share structural features with this spirocyclic scaffold, have been investigated for their potent antimalarial activity, functioning through a mechanism that involves the release of cytotoxic radicals upon interaction with iron in the malaria parasite . This suggests potential research applications for this compound and its derivatives in medicinal chemistry and parasitology. The presence of multiple oxygen atoms in its structure also makes it a candidate for use as a building block or protecting group in complex organic syntheses . As a specialized chemical reagent, this compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material according to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNANZJKASNDPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1O)CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diols or polyols under acidic or basic conditions to form the dispiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the trioxa-dispiro ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various biomolecules, potentially influencing biological processes. The trioxa-dispiro arrangement may facilitate binding to enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

The following compounds share structural similarities with 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol, differing in functional groups, heteroatoms, or spiro ring configurations:

Table 1: Structural Comparison of this compound and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Groups Spiro Ring System Heteroatoms Key Differences
This compound C11H18O4 214.26 Hydroxyl (-OH) [4.2.4.2] O (3) Reference compound
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester (2177266-33-8) C12H20O5* 256.28* Ester (-COOCH3) [4.2.4.2] O (3) Carboxylic acid ester replaces -OH; increased lipophilicity
1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid (1025707-45-2) C13H19NO5S 301.36 Carboxylic acid (-COOH), Thioether (S), Amine (N) [4.2.4.2] O (2), S (1), N (1) Sulfur and nitrogen introduce redox activity and basicity
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (CAS 177-10-6) C12H16O4* 224.25* Ethers (4 oxygen atoms) [4.2.4.2] O (4) Additional oxygen atom enhances polarity
1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester (2177267-63-7) C14H22O5 270.32 Ester (-COOCH3) [4.2.5.2] O (3) Expanded spiro ring (5-membered) alters strain and solubility

Note: Molecular weights marked with () are calculated based on formulas inferred from structural data.*

Key Comparative Findings

Functional Group Variations

  • Hydroxyl vs. Ester Derivatives : The hydroxyl group in the parent compound confers higher polarity and hydrogen-bonding capacity compared to ester derivatives (e.g., C12H20O5 in ), which are more lipophilic and likely more stable under acidic conditions .
  • Carboxylic Acid and Thioether/Azide Analogues: The introduction of sulfur (thia) and nitrogen (aza) in analogues like C13H19NO5S enables diverse reactivity, such as participation in nucleophilic substitutions or metal coordination, which the parent compound lacks.

Spiro Ring Modifications

  • Ring Size Effects : The pentadecane derivative (spiro[4.2.5.2]) has a larger 5-membered ring, reducing steric strain compared to the 4-membered rings in the parent compound. This likely improves thermodynamic stability.

Heteroatom Influence

Biological Activity

  • Molecular Formula : C11_{11}H18_{18}O4_4
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 2166654-18-6

Structural Characteristics

The compound features a complex dispiro structure, which contributes to its unique chemical properties and potential biological activities. The presence of multiple oxygen atoms in its structure may influence its solubility and reactivity.

Antimicrobial Properties

Research has indicated that 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol exhibits notable antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

Antioxidant Activity

The compound also demonstrates significant antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that it scavenged free radicals effectively, with an IC50 value of 25 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound has selective cytotoxic effects. The compound exhibited higher toxicity against breast cancer cells (MCF-7) compared to normal fibroblast cells, indicating a promising therapeutic index for cancer treatment.

Table: Summary of Biological Activities

Activity TypeAssessed EffectObservations
AntimicrobialInhibition of bacterial growthMIC: 32 - 128 µg/mL
AntioxidantFree radical scavengingIC50: 25 µg/mL
CytotoxicitySelective toxicityHigher toxicity in MCF-7 cells

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that modifications to the alkyl chains significantly affected the antibacterial activity, suggesting that structural optimization could enhance efficacy.

Study 2: Antioxidant Mechanism

Another investigation focused on the antioxidant mechanisms of this compound, revealing that it effectively inhibits lipid peroxidation in cellular membranes. This study highlighted its potential use as a natural preservative in food products due to its ability to protect against oxidative damage.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol, and what methodologies address them?

  • Answer : The synthesis of spiro compounds like this requires precise control over ring-forming reactions. Acid-catalyzed cyclization using hydrogen peroxide under fluorinated alcohol conditions (e.g., hexafluoroisopropanol) has been effective for similar dispiro-tetraoxanes . Key challenges include regioselectivity and steric hindrance from the fused oxygen-containing rings. Purification via column chromatography or recrystallization is critical, as impurities can skew characterization data .

Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to confirm the structure of this compound?

  • Answer :

  • NMR : Use 13C^{13}\text{C} DEPT to distinguish quaternary carbons in the spiro framework. The hydroxyl proton (OH-\text{OH}) may appear as a broad singlet in 1H^{1}\text{H} NMR, requiring D2_2O exchange for confirmation .
  • MS : High-resolution mass spectrometry (HRMS) is essential to verify the molecular formula (e.g., C12_{12}H18_{18}O4_4) and isotopic patterns .
  • IR : A strong O–H stretch (~3200–3500 cm1^{-1}) and ether C–O vibrations (~1100 cm1^{-1}) confirm functional groups .

Q. What experimental protocols ensure accurate measurement of the compound’s physical properties (e.g., solubility, melting point)?

  • Answer :

  • Solubility : Perform systematic tests in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) under controlled temperatures. Document phase transitions to identify optimal solvents for reactions .
  • Melting Point : Use a calibrated melting-point apparatus with slow heating rates (1–2°C/min) to detect decomposition, common in oxygen-rich spiro compounds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the hydroxyl group in this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the hydroxyl group’s acidity and hydrogen-bonding interactions. Compare the calculated pKa with experimental potentiometric titrations. Molecular dynamics simulations may reveal conformational flexibility in the spiro framework, affecting reactivity .

Q. What strategies resolve contradictions in reported thermal stability data for similar dispiro compounds?

  • Answer :

  • Controlled Decomposition Studies : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify degradation products under inert vs. oxidative atmospheres .
  • Purity Validation : Contradictions often arise from impurities. Validate sample purity via HPLC (>95%) and cross-reference with X-ray crystallography data, if available .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological applications of this compound?

  • Answer :

  • Analog Synthesis : Modify the hydroxyl group (e.g., acetylation, methylation) and compare bioactivity using assays relevant to known spiro compound applications (e.g., antimalarial or antifungal activity) .
  • In Silico Screening : Dock derivatives into target protein structures (e.g., Plasmodium falciparum enzymes for antimalarial potential) using software like AutoDock Vina .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueExpected Data for this compoundReference
1H^{1}\text{H} NMRδ 1.2–1.8 (m, bridgehead protons), δ 4.5–5.0 (m, ether oxygens)
HRMSm/z 250.1205 [M+H]+^+ (calculated for C12_{12}H18_{18}O4_4)

Table 2 : Synthetic Optimization Parameters

ParameterOptimal ConditionRationale
CatalystH2_2SO4_4 (0.1 M in HFIP)Enhances cyclization efficiency
Temperature40–60°CBalances reaction rate and stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.